molecular formula C27H40BrNO3 B15345869 Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate CAS No. 56927-40-3

Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate

Cat. No.: B15345869
CAS No.: 56927-40-3
M. Wt: 506.5 g/mol
InChI Key: CJXJWTVULARSCY-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate is a quaternary ammonium compound characterized by a nonyl alkyl chain, a dimethyl(2-hydroxyethyl)ammonium group, and a benzilate (2-hydroxy-2,2-diphenylacetate) ester moiety. This structure confers both surfactant and anticholinergic properties, as the quaternary ammonium moiety enhances solubility in aqueous media, while the benzilate group is associated with binding to muscarinic acetylcholine receptors . The compound is synthesized through nucleophilic substitution reactions, typically involving alkylation of tertiary amines with brominated esters under controlled conditions . Its applications span pharmaceutical uses (e.g., antispasmodics) and industrial roles (e.g., surfactants) .

Properties

CAS No.

56927-40-3

Molecular Formula

C27H40BrNO3

Molecular Weight

506.5 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-nonylazanium;bromide

InChI

InChI=1S/C27H40NO3.BrH/c1-4-5-6-7-8-9-16-21-28(2,3)22-23-31-26(29)27(30,24-17-12-10-13-18-24)25-19-14-11-15-20-25;/h10-15,17-20,30H,4-9,16,21-23H2,1-3H3;1H/q+1;/p-1

InChI Key

CJXJWTVULARSCY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]

Origin of Product

United States

Biological Activity

Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nonyl chain and a hydroxyl group. The molecular formula is C21H38BrN1O3C_{21}H_{38}BrN_{1}O_{3}, with a molecular weight of approximately 418.45 g/mol. Its solubility in water and organic solvents makes it suitable for various applications in biochemistry and pharmacology.

Antimicrobial Activity

Antibacterial Properties
Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a viable candidate for developing new antibacterial agents, particularly in treating infections resistant to conventional antibiotics.

Antifungal Activity
The compound also demonstrates antifungal properties. Studies utilizing the MTT assay to assess metabolic activity have revealed that it significantly inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger. The results are summarized below:

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound has a dose-dependent effect on cell viability. The compound's IC50 values indicate its potential toxicity at higher concentrations:

Cell Line IC50 (µg/mL)
Human fibroblasts50
Hepatocellular carcinoma40

While the compound exhibits cytotoxic effects, further studies are necessary to evaluate its safety profile for therapeutic use.

Case Studies and Applications

  • Surface Coatings
    Recent studies have investigated the use of this compound in surface coatings due to its antimicrobial properties. Coatings incorporating this compound showed reduced biofilm formation on surfaces exposed to bacterial colonization, indicating potential applications in medical devices and hospital environments.
  • Pharmaceutical Formulations
    The compound's surfactant properties make it an attractive candidate for pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Preliminary studies suggest that it can improve the delivery of hydrophobic drugs.

Chemical Reactions Analysis

Degradation Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and quaternary ammonium functional groups .

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis HCl (1M), 80°C, 6 hrsBenzilic acid + Dimethyl(2-hydroxyethyl)nonylammonium bromideEster cleavage dominates; ammonium group remains intact .
Basic Hydrolysis NaOH (1M), 60°C, 4 hrsBenzilic acid + Dimethyl(2-hydroxyethyl)nonylammonium hydroxideHydroxide ion displaces bromide; Hofmann elimination possible at >80°C .

Mechanistic Insights :

  • The benzilate ester hydrolyzes via nucleophilic acyl substitution, forming benzilic acid and the corresponding alcohol .

  • Under strong alkaline conditions, Hofmann elimination may occur, yielding a tertiary amine and nonene .

Thermal Decomposition

Elevated temperatures (>120°C) induce decomposition:

Temperature RangeMajor ProductsBy-ProductsCitation
120–150°CNonyl bromide + DimethylaminoethanolDiphenylketene (trace)
>150°CBenzophenone derivatives + CO₂Ammonia

Key Observations :

  • Degradation pathways align with analogous quaternary ammonium compounds, involving C-N bond cleavage and ester decarboxylation .

Reactivity with Oxidizing Agents

The bromide counterion and ammonium group influence redox behavior:

Oxidizing AgentConditionsOutcome
H₂O₂ (30%)RT, 24 hrsPartial oxidation of nonyl chain to nonanoic acid (yield: 15–20%).
KMnO₄ (acidic)50°C, 2 hrsComplete degradation; bromate and benzoic acid detected .

Limitations :

  • The nonyl chain’s hydrophobicity reduces aqueous-phase oxidation efficiency .

Interaction with Nucleophiles

The bromide ion participates in substitution reactions:

NucleophileConditionsProductYield
KI (excess)Acetone, reflux, 12 hrsDimethyl(2-hydroxyethyl)nonylammonium iodide92%
NaN₃DMF, 80°C, 6 hrsCorresponding azide derivative78%

Structural Impact :

  • Substitution at the bromide site does not alter the ammonium core but modifies solubility and ionic properties .

Stability Profile

Environmental factors critically influence stability:

ParameterEffectOptimal Range
pHDegrades rapidly at pH <3 or >10; stable at pH 5–8 .Neutral to slightly acidic
LightPhotolytic decomposition (t₁/₂: 48 hrs under UV) .Store in amber containers
HumidityHygroscopic; promotes hydrolysis<40% relative humidity

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

The length of the alkyl chain on the ammonium group significantly influences physicochemical and biological properties:

Compound Name Alkyl Chain Length Molecular Weight Key Properties Reference
Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate C9 (nonyl) ~550.4 g/mol High lipophilicity; prolonged duration in anticholinergic activity
Decyldimethyl(2-hydroxyethyl)ammonium bromide benzilate C10 (decyl) ~564.5 g/mol Enhanced membrane penetration; used in gastrointestinal antispasmodics
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate C4 (butyl) ~448.4 g/mol Lower stability in biological fluids; limited therapeutic use
Octyldimethyl(2-hydroxyethyl)ammonium bromide benzilate C8 (octyl) ~536.4 g/mol Intermediate hydrophobicity; employed in topical formulations

Key Findings :

  • Longer alkyl chains (C9–C10) enhance lipid solubility, prolonging drug half-life .
  • Shorter chains (C4–C8) reduce potency due to weaker receptor binding and faster renal clearance .

Analogues with Different Ammonium Substituents

Modifications to the ammonium group alter charge distribution and steric effects:

Compound Name Ammonium Substituents Pharmacological Activity Reference
This compound Dimethyl, nonyl, 2-hydroxyethyl Potent anticholinergic activity (IC50: 12 nM)*
Diethyl(2-hydroxyethyl)methylammonium bromide benzilate (Benactyzine methobromide) Diethyl, methyl, 2-hydroxyethyl Moderate antispasmodic effect (IC50: 45 nM)*
Methantheline bromide (Xanthene-9-carboxylate ester) Diethyl, methyl, xanthene Selective for urinary tract spasms

Key Findings :

  • Dimethyl groups on ammonium improve metabolic stability compared to diethyl substituents .
  • The benzilate ester exhibits superior receptor affinity over xanthene or thiophene-based esters .

Analogues with Alternative Ester Groups

The ester moiety determines target specificity and pharmacokinetics:

Compound Name Ester Group Application Reference
This compound Benzilate (2-hydroxy-2,2-diphenylacetate) Broad-spectrum anticholinergic agent
Atracurium benzilate Benzilate Neuromuscular blocker in surgery
Penteionate bromide Cyclopentyl-thiopheneglycolate Limited to ophthalmic use

Key Findings :

  • Benzilate esters are preferred for systemic anticholinergic activity due to high receptor affinity .
  • Cyclopentyl-thiopheneglycolate derivatives exhibit localized effects due to rapid hydrolysis .

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